molecular formula C14H10F2O2 B3059798 4-(3,5-Difluorophenyl)-3-methylbenzoic acid CAS No. 1261964-51-5

4-(3,5-Difluorophenyl)-3-methylbenzoic acid

Cat. No. B3059798
CAS RN: 1261964-51-5
M. Wt: 248.22
InChI Key: KUOWROUZXJHRQV-UHFFFAOYSA-N
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Description

The compound “4-(3,5-Difluorophenyl)-3-methylbenzoic acid” is a type of aromatic compound, specifically a type of benzoic acid derivative. Benzoic acid derivatives are commonly used in organic chemistry as precursors to various other compounds .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Difluorophenyl)-3-methylbenzoic acid” would likely consist of a benzoic acid group (a benzene ring attached to a carboxylic acid group), with a 3,5-difluorophenyl group and a methyl group attached to the benzene ring .


Chemical Reactions Analysis

Benzoic acid derivatives, like “4-(3,5-Difluorophenyl)-3-methylbenzoic acid”, can undergo a variety of chemical reactions. These include reactions with bases to form salts, reactions with acyl chlorides to form anhydrides, and reactions with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-Difluorophenyl)-3-methylbenzoic acid” would depend on its specific structure. For example, similar compounds like 3,5-Difluorophenylacetic acid have a molecular weight of 172.13 g/mol and a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Hydrogen Bond Mediated Networks

4-(3,5-Difluorophenyl)-3-methylbenzoic acid plays a crucial role in the formation of coordination polymers and supramolecular assemblies. For instance, a study by Varughese & Pedireddi (2005) reported the formation of a host structure through C-H...O hydrogen bonds using a similar compound, 3,5-dinitro-4-methylbenzoic acid, which can accommodate various guest species, suggesting potential for diverse chemical applications (Varughese & Pedireddi, 2005).

Synthesis of Fluorinated Benzoic Acids

In the field of pharmaceuticals and material science, fluorinated benzoic acids, such as 2,4,5-trifluorobenzoic acid, are valuable intermediates. Deng et al. (2015) described a facile continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, highlighting the importance of such compounds in industrial applications (Deng et al., 2015).

Co-crystal Formation and Molecular Structure Analysis

Research by Ashfaq et al. (2020) on the formation of a novel co-crystal salt involving 4-methylbenzoic acid demonstrates the potential of 4-(3,5-Difluorophenyl)-3-methylbenzoic acid in developing new chemical structures and analyzing their properties, such as hydrogen bonding and molecular stability (Ashfaq et al., 2020).

Solvent-Dependent Coordination Polymers

The study by Pedireddi et al. (2004) on Co(II) complexes of 3,5-dinitro-4-methylbenzoic acid demonstrates how the solvent used in synthesis affects the formation and structure of coordination polymers. This implies potential applications for 4-(3,5-Difluorophenyl)-3-methylbenzoic acid in developing tailored chemical structures (Pedireddi et al., 2004).

Host-Guest Complex Design

Research by Pedireddi et al. (1998) explored the use of 3,5-dinitro-4-methylbenzoic acid as a host molecule in supramolecular chemistry. This research opens the possibility of using 4-(3,5-Difluorophenyl)-3-methylbenzoic acid in similar host-guest complex designs (Pedireddi et al., 1998).

properties

IUPAC Name

4-(3,5-difluorophenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-4-9(14(17)18)2-3-13(8)10-5-11(15)7-12(16)6-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOWROUZXJHRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689627
Record name 3',5'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)-3-methylbenzoic acid

CAS RN

1261964-51-5
Record name 3',5'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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